2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
CAS No.: 1909320-15-5
Cat. No.: VC11990201
Molecular Formula: C13H11N3O2
Molecular Weight: 241.24 g/mol
* For research use only. Not for human or veterinary use.
![2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione - 1909320-15-5](/images/structure/VC11990201.png)
Specification
CAS No. | 1909320-15-5 |
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Molecular Formula | C13H11N3O2 |
Molecular Weight | 241.24 g/mol |
IUPAC Name | 2-[(1-methylpyrazol-3-yl)methyl]isoindole-1,3-dione |
Standard InChI | InChI=1S/C13H11N3O2/c1-15-7-6-9(14-15)8-16-12(17)10-4-2-3-5-11(10)13(16)18/h2-7H,8H2,1H3 |
Standard InChI Key | NMTZEEWNTUFEJD-UHFFFAOYSA-N |
SMILES | CN1C=CC(=N1)CN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES | CN1C=CC(=N1)CN2C(=O)C3=CC=CC=C3C2=O |
Introduction
Structural and Molecular Characteristics
Core Structure and Functional Groups
2-[(1-Methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione features a fused bicyclic system comprising an isoindole-1,3-dione core and a 1-methylpyrazole substituent. The isoindole-1,3-dione moiety consists of two fused benzene rings with two ketone oxygen atoms at positions 1 and 3, while the pyrazole ring is substituted with a methyl group at the N1 position and linked via a methylene bridge to the isoindole system .
Molecular Formula and Weight
Key Structural Features
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Isoindole-1,3-dione: Imparts rigidity and planar geometry, favoring π-π stacking interactions.
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Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to hydrogen-bonding capabilities.
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Methylene Bridge: Enhances conformational flexibility between the two aromatic systems.
Synthesis and Manufacturing
Synthetic Strategies
While no direct synthesis routes for this compound are documented, analogous isoindole-dione derivatives are typically synthesized through multistep protocols involving condensation, acylation, and cyclization reactions .
Example Pathway (Hypothetical)
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Condensation: Reacting phthalic anhydride with 1-methyl-1H-pyrazol-3-amine in a polar aprotic solvent (e.g., DMF) to form an intermediate amide.
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Cyclization: Intramolecular dehydration using agents like phosphorus oxychloride to generate the isoindole-dione core.
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Purification: Chromatographic techniques to isolate the target compound .
Industrial Considerations
Scale-up production would require optimizing reaction conditions (temperature, solvent choice) to maximize yield and minimize byproducts. Continuous-flow reactors may enhance efficiency for high-volume synthesis .
Physicochemical Properties
Solubility and Stability
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Solubility: Likely low in water due to aromaticity; soluble in organic solvents like DMSO or dichloromethane .
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Thermal Stability: Expected decomposition above 250°C, based on analogs .
Spectroscopic Data (Predicted)
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IR Spectroscopy: Strong absorptions at ~1700 cm (C=O stretch) and ~3100 cm (C-H aromatic).
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NMR:
Chemical Reactivity
Electrophilic Substitution
The electron-rich pyrazole ring may undergo nitration or sulfonation at the C4 position, while the isoindole-dione’s ketone groups are susceptible to nucleophilic attack (e.g., Grignard reagents) .
Oxidation and Reduction
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Oxidation: Pyrazole methyl groups could oxidize to carboxylic acids under strong conditions (e.g., KMnO).
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Reduction: Sodium borohydride may reduce ketones to secondary alcohols, though steric hindrance might limit reactivity .
Research Gaps and Future Directions
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In Vivo Toxicity Studies: Required to assess therapeutic potential.
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Computational Modeling: DFT studies to predict reactivity and binding affinities.
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